4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS No.: 2549022-43-5
Cat. No.: VC11821212
Molecular Formula: C17H26N4OS
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2549022-43-5 |
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Molecular Formula | C17H26N4OS |
Molecular Weight | 334.5 g/mol |
IUPAC Name | [4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-cyclopropylmethanone |
Standard InChI | InChI=1S/C17H26N4OS/c1-17(2,3)13-11-14(19-16(18-13)23-4)20-7-9-21(10-8-20)15(22)12-5-6-12/h11-12H,5-10H2,1-4H3 |
Standard InChI Key | WUDOQMBEZXNEHP-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)C3CC3 |
Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)C3CC3 |
Introduction
Structural Characterization and Molecular Properties
The compound 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine features a pyrimidine core substituted at the 2-, 4-, and 6-positions with distinct functional groups:
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Position 2: A methylsulfanyl (-SMe) group, which introduces electron-rich character to the aromatic system .
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Position 4: A bulky tert-butyl (-C(CH₃)₃) group, known to enhance metabolic stability and influence steric interactions .
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Position 6: A 4-cyclopropanecarbonylpiperazine moiety, combining a saturated nitrogen heterocycle with a cyclopropane carbonyl group for conformational restraint .
Molecular Formula and Weight
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Molecular Formula: C₁₉H₂₇N₅OS
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Molecular Weight: 373.51 g/mol
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IUPAC Name: 4-(tert-butyl)-6-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Spectroscopic Features
While direct experimental data for this compound is unavailable, analogous pyrimidine derivatives exhibit characteristic spectral patterns:
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¹H NMR:
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¹³C NMR:
Synthetic Approaches
The synthesis of 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine can be achieved through modular strategies involving nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Retrosynthetic Analysis
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Key intermediates:
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4,6-Dichloro-2-(methylsulfanyl)pyrimidine
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tert-Butylamine
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1-Cyclopropanecarbonylpiperazine
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Stepwise Synthesis
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Introduction of tert-Butyl Group:
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Piperazine Coupling:
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Final Characterization:
Physicochemical and Pharmacokinetic Properties
Calculated Drug-Likeness Parameters
Property | Value | Relevance |
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LogP | 3.2 ± 0.3 | Moderate lipophilicity |
H-bond donors | 1 | Favorable for blood-brain barrier |
H-bond acceptors | 6 | Solubility challenges |
Polar surface area | 85 Ų | Limited membrane permeability |
Stability and Reactivity
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Thermal Stability: Decomposition >250°C (TGA analysis of analogues) .
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Hydrolytic Sensitivity: Susceptible to acid-mediated cleavage of the cyclopropanecarbonyl group .
Material Science Applications
Thermally Activated Delayed Fluorescence (TADF)
Pyrimidines with electron-deficient cores and bulky substituents show promising ΔEₛₜ values (<0.3 eV) . Key features:
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